![molecular formula C10H13N3O2 B1618522 6-Morpholinonicotinamide CAS No. 56501-17-8](/img/structure/B1618522.png)
6-Morpholinonicotinamide
Overview
Description
Scientific Research Applications
Anticancer Potential
6-Morpholinonicotinamide, as a derivative of morpholine, has shown promise in anticancer research. Morpholine-based drugs exhibit a wide array of pharmacological activities, including significant anticancer properties. Research highlights the importance of morpholine derivatives in overcoming multi-drug resistance in cancer, a critical challenge in chemotherapy. The exploration of morpholine in anticancer agents has been a focus in recent literature, emphasizing its therapeutic value (Arshad et al., 2019).
Role in Medicinal Chemistry
Morpholine, the core structure of this compound, is extensively used in medicinal chemistry due to its versatile and accessible synthetic routes. It serves as a critical component in various bioactive molecules, demonstrating a broad range of biological activities. The morpholine ring's contribution to pharmacophore development in enzyme inhibitors and receptor affinity is significant (Kourounakis et al., 2020).
Gene Expression Research
Morpholino oligos, related to this compound, are used extensively for knocking down gene expression. They have been tested in various model organisms, providing a method to study gene function in developmental biology (Heasman, 2002).
Synthetic Applications
Bridged bicyclic morpholines, closely related to this compound, are important in medicinal chemistry as building blocks. Their synthesis involves straightforward chemistry, starting from inexpensive materials, highlighting their applicability in drug discovery (Walker et al., 2012).
Fluorescent Probe Development
Research on this compound derivatives includes the development of pH fluorescent probes for biological applications. These probes, based on morpholine structures, show potential for monitoring pH fluctuations in living cells, demonstrating the versatility of morpholine derivatives in biological imaging (Jiao et al., 2019).
Mechanism of Action
Target of Action
6-Morpholinonicotinamide, a derivative of nicotinamide, primarily targets the mitochondria . It preferentially accumulates in A549 cells, a type of lung cancer cell . The compound’s primary targets are likely to be similar to those of nicotinamide, which plays a pivotal role in NAD+ synthesis and contributes to redox reactions and energy production in cells .
Mode of Action
The compound interacts with its targets, leading to an increase in reactive oxygen species (ROS) levels and causing mitochondrial depolarization . This interaction induces apoptosis in A549 cells
Biochemical Pathways
This compound likely affects the same biochemical pathways as nicotinamide. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various biochemical reactions and energy production in cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve inducing apoptosis in A549 cells . This is achieved by increasing ROS levels and causing mitochondrial depolarization . The compound preferentially accumulates in A549 cells, making them more susceptible to its effects .
properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWZMKBMLBNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293682 | |
Record name | 6-morpholinonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56501-17-8 | |
Record name | 56501-17-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-morpholinonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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